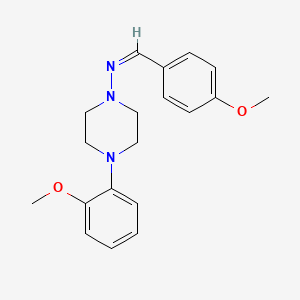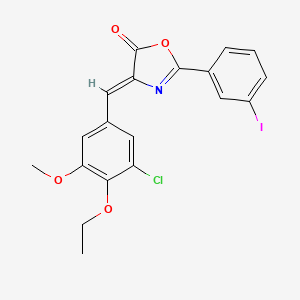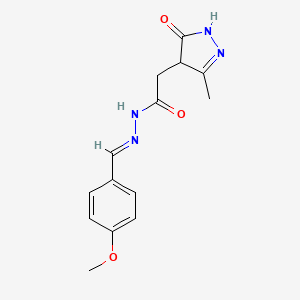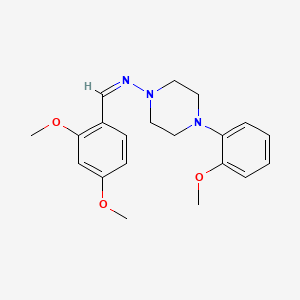
N-(4-isopropylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine
Vue d'ensemble
Description
N-(4-isopropylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine, also known as IBMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. IBMP is a piperazine derivative that has been shown to possess a variety of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(4-isopropylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine is not fully understood. However, it has been proposed that this compound acts as a partial agonist of the dopamine D2 receptor. This compound has also been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine. These effects contribute to the antidepressant and anxiolytic properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to possess a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. In addition, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-isopropylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. This compound has also been extensively studied, and its biochemical and physiological effects are well characterized. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied in humans, and its safety and efficacy for human use are not fully understood.
Orientations Futures
There are several future directions for research on N-(4-isopropylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine. One area of research is the development of more potent and selective dopamine D2 receptor partial agonists. These compounds could have improved therapeutic potential for the treatment of depression, anxiety, and other psychiatric disorders. Another area of research is the investigation of the role of this compound in the regulation of neuroinflammation. This compound has been shown to reduce the levels of pro-inflammatory cytokines, and further research could elucidate the underlying mechanisms of this effect. Finally, more research is needed to determine the safety and efficacy of this compound for human use, as well as its potential for drug development.
Applications De Recherche Scientifique
N-(4-isopropylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anxiolytic properties. This compound has also been investigated for its potential use as a drug for the treatment of depression, anxiety, and neuropathic pain. In addition, this compound has been studied for its potential use as a probe for the study of the dopamine D2 receptor.
Propriétés
IUPAC Name |
(Z)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-(4-propan-2-ylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3/c1-17(2)20-8-6-19(7-9-20)16-22-24-14-12-23(13-15-24)21-10-4-18(3)5-11-21/h4-11,16-17H,12-15H2,1-3H3/b22-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGGFVLPUQHMEH-JWGURIENSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3897444.png)



![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897473.png)
![methyl 4-{[(4-phenyl-1-piperazinyl)imino]methyl}benzoate](/img/structure/B3897476.png)



![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-4-methoxy-4-methylpentan-2-amine](/img/structure/B3897508.png)

![4-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897520.png)
![N-[4-(benzyloxy)-3-methoxybenzylidene]-4-phenyl-1-piperazinamine](/img/structure/B3897524.png)